

Canertinib (CI-1033): A Technical Guide to its Pan-ErbB Inhibitor Activity

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Compound of Interest

Compound Name: *Canertinib*

Cat. No.: *B1668258*

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Abstract

Canertinib (CI-1033), a potent, orally available, and irreversible pan-ErbB tyrosine kinase inhibitor, represents a significant development in the targeted therapy of cancers overexpressing members of the ErbB receptor family. By covalently binding to and inactivating EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), **Canertinib** effectively abrogates the signaling cascades that drive tumor proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of **Canertinib**'s mechanism of action, its inhibitory activity, and the experimental methodologies used to characterize this compound.

Introduction

The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are key regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of ErbB signaling, often through receptor overexpression or mutation, is a hallmark of numerous malignancies, including breast, lung, and esophageal cancers, making this family a prime target for anticancer drug development.[2][3][4]

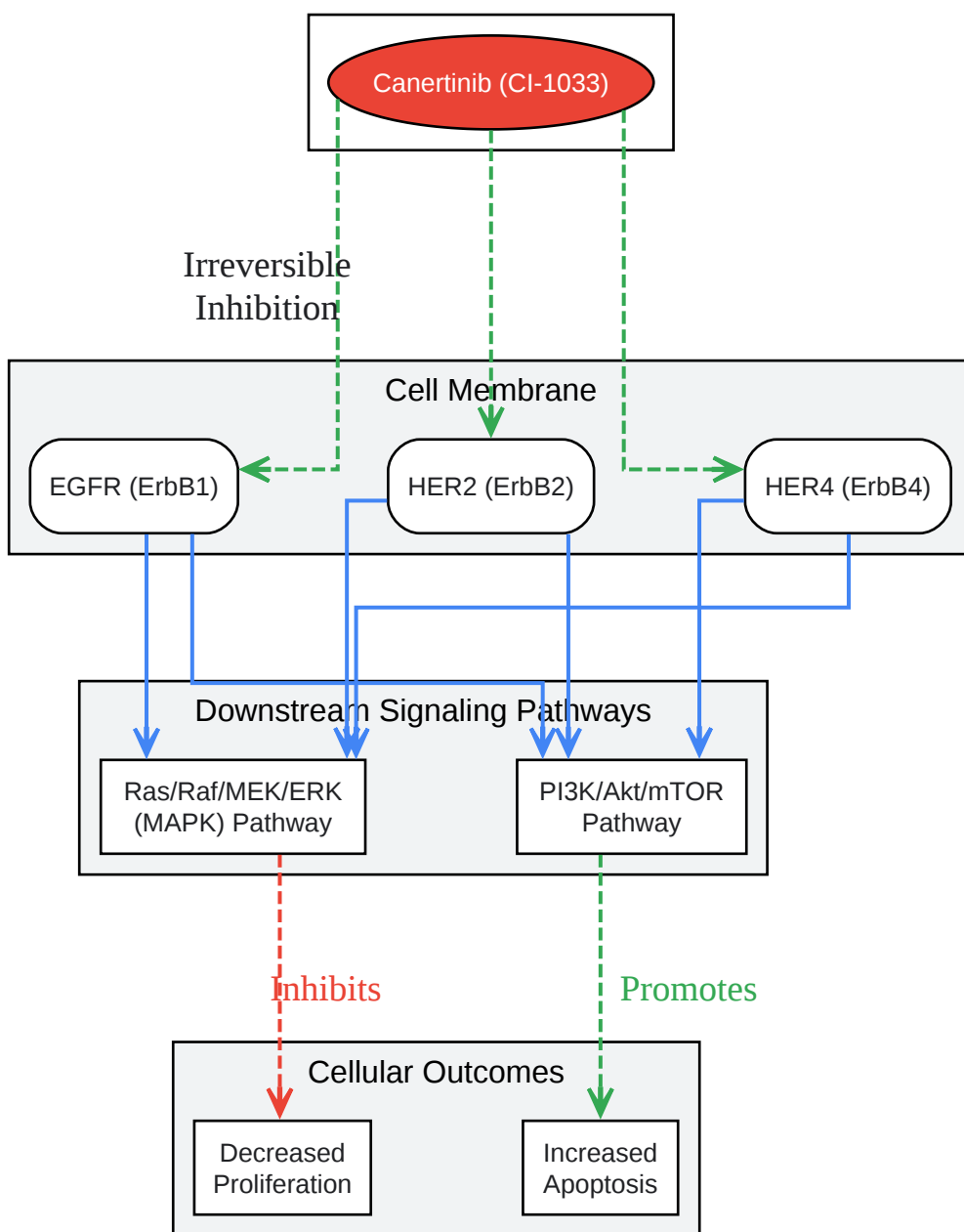
Canertinib (CI-1033) is a 4-anilinoquinazoline derivative designed as an irreversible pan-ErbB inhibitor.[5] Its unique mechanism involves the covalent modification of a conserved cysteine residue within the ATP-binding pocket of the ErbB kinase domain, leading to sustained and

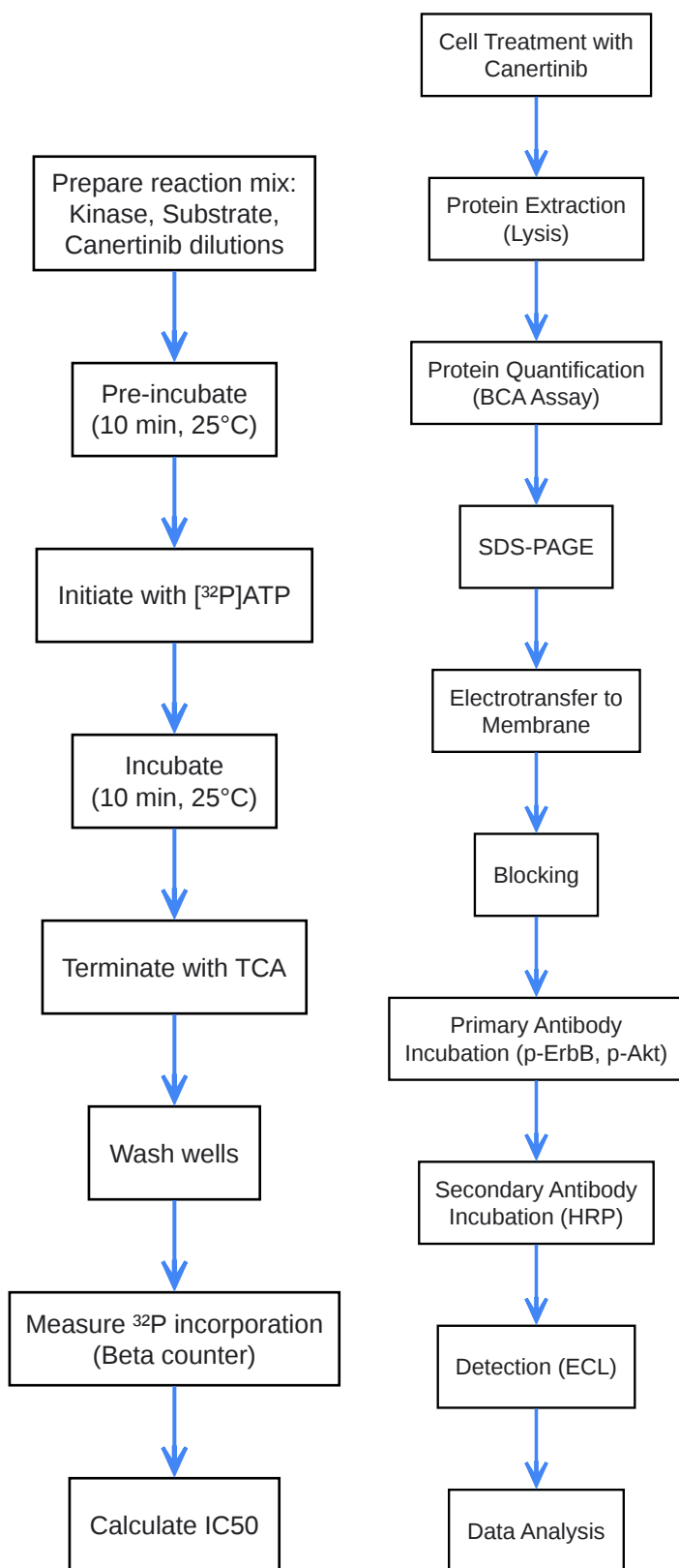
potent inhibition of receptor signaling.[6][7] This broad-spectrum activity against multiple ErbB family members offers a potential advantage over selective inhibitors by simultaneously blocking redundant and compensatory signaling pathways.

Mechanism of Action

Canertinib's irreversible inhibitory action is central to its potent anti-cancer effects. The molecule's acrylamide side-chain at the C6 position is strategically positioned to form a covalent bond with a specific cysteine residue (e.g., Cys773 in HER2) in the ATP-binding site of ErbB1, ErbB2, and ErbB4.[6][7] This permanent inactivation of the kinase's catalytic activity prevents ATP binding and subsequent autophosphorylation, effectively shutting down downstream signaling.

By inhibiting multiple ErbB receptors, **Canertinib** disrupts key oncogenic signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which are critical for cell proliferation and survival, respectively.[2][3][8] The inhibition of these pathways leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[6][9]





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